molecular formula C12H19IN4 B1399199 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine CAS No. 1361115-99-2

5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine

Cat. No. B1399199
CAS RN: 1361115-99-2
M. Wt: 346.21 g/mol
InChI Key: BZWJIPILGXGUPF-UHFFFAOYSA-N
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Description

5-Iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine, also known as 5-iodo-N,N-dimethyl-4-piperidinyl-pyrimidine-2-amine (IPPA), is a synthetic pyrimidine derivative that has been used in a variety of scientific research applications, including drug development and drug delivery. IPPA has an interesting structure, with a central pyrimidine ring flanked by two methyl groups and an iodinated piperidine moiety. Despite its relatively simple structure, IPPA has shown great promise in a range of applications due to its unique properties.

Scientific Research Applications

Insecticidal and Antibacterial Potential

Pyrimidine derivatives, similar in structure to 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine, have been synthesized and evaluated for their potential in insecticidal and antibacterial applications. The synthesized compounds showed promising results against certain insects and microorganisms, suggesting their utility in pest control and infection management (Deohate & Palaspagar, 2020).

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives, including structures similar to 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine, have been extensively studied. Some of these compounds have exhibited pronounced antimicrobial properties, highlighting their potential in combating microbial infections (Sirakanyan et al., 2021).

Cholinesterase and Aβ-Aggregation Inhibitors

Studies have also explored the role of pyrimidine derivatives as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's. These findings underscore the versatility of pyrimidine derivatives in medical research (Mohamed et al., 2011).

Antifungal Activity

Research has demonstrated the antifungal effects of certain pyrimidine derivatives, suggesting their potential development into antifungal agents. This is particularly relevant in addressing fungal infections in agriculture and medicine (Jafar et al., 2017).

Antibacterial and Antitubercular Activities

Synthetic efforts have yielded pyrimidine-azitidinone analogues with notable antimicrobial, particularly antibacterial and antitubercular, activities. This research paves the way for the development of new antibacterial and antitubercular agents, addressing the growing concern of drug-resistant strains of bacteria and tuberculosis (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19IN4/c1-16(2)12-14-7-10(13)11(15-12)9-5-4-6-17(3)8-9/h7,9H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWJIPILGXGUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C2=NC(=NC=C2I)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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